(2-Methylphenyl)arsonous acid

Catalog No.
S15083207
CAS No.
62824-62-8
M.F
C7H9AsO2
M. Wt
200.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methylphenyl)arsonous acid

CAS Number

62824-62-8

Product Name

(2-Methylphenyl)arsonous acid

IUPAC Name

(2-methylphenyl)arsonous acid

Molecular Formula

C7H9AsO2

Molecular Weight

200.07 g/mol

InChI

InChI=1S/C7H9AsO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3

InChI Key

CJFPARXFMBITAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[As](O)O

(2-Methylphenyl)arsonous acid, also known as 2-methylphenylarsinic acid, is an organoarsenic compound characterized by the presence of an arsonous acid functional group attached to a 2-methylphenyl group. Its chemical formula is C9_9H11_{11}AsO2_2. This compound belongs to a class of organoarsenic compounds that have garnered attention due to their potential biological activity and applications in various fields, including agriculture and pharmaceuticals.

The structure of (2-Methylphenyl)arsonous acid features an arsenic atom bonded to a hydroxyl group and a methyl-substituted phenyl ring, which influences its chemical behavior and reactivity. The presence of the arsonous acid moiety suggests that it may exhibit properties similar to other organoarsenic compounds, which are known for their toxicity and potential therapeutic effects.

Typical of organoarsenic compounds. Key reactions include:

  • Alkylation: Similar to methylarsonic acid, (2-Methylphenyl)arsonous acid can react with alkyl halides to form more complex organoarsenic species.
  • Esterification: The hydroxyl groups in (2-Methylphenyl)arsonous acid can react with alcohols to form esters under acidic or anhydrous conditions.
  • Reduction: It may be reduced to lower oxidation states under certain conditions, potentially leading to the formation of trivalent arsenic species.

These reactions are significant in understanding the compound's behavior in biological systems and its environmental fate.

Research indicates that (2-Methylphenyl)arsonous acid may exhibit various biological activities, including:

  • Antimicrobial Properties: Some organoarsenic compounds have been shown to possess antimicrobial activity, suggesting potential applications in treating infections.
  • Carcinogenicity: Like many arsenic-containing compounds, (2-Methylphenyl)arsonous acid may induce carcinogenic effects by disrupting normal cellular processes. Studies have indicated that certain organoarsenic compounds can interfere with DNA repair mechanisms and promote tumorigenesis .
  • Enzyme Inhibition: The compound may interact with thiol groups in proteins, potentially inhibiting enzyme activity and affecting metabolic pathways .

(2-Methylphenyl)arsonous acid can be synthesized through several methods, including:

  • Meyer Reaction: This classic method involves the reaction of arsenous acid with a methyl halide (e.g., methyl iodide) in the presence of a base like sodium hydroxide. The general reaction is as follows:
    As OH 3+C7H7CH3I+NaOHC9H11AsO2+NaI+H2O\text{As OH }_3+\text{C}_7\text{H}_7\text{CH}_3\text{I}+\text{NaOH}\rightarrow \text{C}_9\text{H}_{11}\text{AsO}_2+\text{NaI}+\text{H}_2\text{O}
    This reaction leads to the formation of (2-Methylphenyl)arsonous acid through alkylation of arsenic.
  • Direct Methylation: Another approach involves direct methylation of arsonous acids using methylating agents such as dimethyl sulfate or methyl iodide.
  • Biomethylation: In biological systems, certain microorganisms can convert inorganic arsenic into organoarsenic forms through biomethylation processes involving S-adenosylmethionine as a methyl donor.

(2-Methylphenyl)arsonous acid has several potential applications:

  • Agriculture: As with other organoarsenic compounds, it may be explored for use as herbicides or fungicides due to its biological activity against pests and pathogens.
  • Pharmaceuticals: Its unique properties could lead to developments in drug formulations targeting specific diseases or infections.
  • Research: It serves as a model compound for studying the behavior of organoarsenic species in biological and environmental contexts.

Interaction studies involving (2-Methylphenyl)arsonous acid focus on its effects on biological systems, particularly:

  • Protein Interactions: The compound's ability to bind with thiol groups in proteins raises concerns about its potential toxicity and impact on enzyme function.
  • Cellular Pathways: Research has indicated that it may disrupt normal cellular signaling pathways, leading to adverse effects such as apoptosis or necrosis in exposed cells .

(2-Methylphenyl)arsonous acid shares similarities with several other organoarsenic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Properties
Methylarsonic AcidCH3_3AsO3_3HUsed as herbicide; less toxic than trivalent forms
Dimethylarsinic Acid(CH3_3)2_2AsO2_2HCommonly used herbicide; known for stability
Arsenic TrioxideAsO3_3Highly toxic; used in pesticides
Triphenylarsonium Chloride(C6_6H5_5)3_3AsClUsed in organic synthesis; less reactive

Uniqueness of (2-Methylphenyl)arsonous Acid

(2-Methylphenyl)arsonous acid is unique due to its specific substitution pattern on the phenyl ring, which may impart distinct biological activities not observed in other similar compounds. Its potential for selective toxicity against certain pathogens while minimizing harm to non-target organisms makes it a subject of interest for further research.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

199.981849 g/mol

Monoisotopic Mass

199.981849 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-11

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